Sodium D-lactate

Description

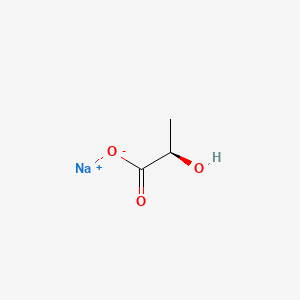

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

920-49-0 |

|---|---|

Molecular Formula |

C3H6NaO3 |

Molecular Weight |

113.07 g/mol |

IUPAC Name |

sodium;(2R)-2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m1./s1 |

InChI Key |

ZZUUMCMLIPRDPI-HSHFZTNMSA-N |

SMILES |

CC(C(=O)[O-])O.[Na+] |

Isomeric SMILES |

C[C@H](C(=O)O)O.[Na] |

Canonical SMILES |

CC(C(=O)O)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Sodium D-Lactate Synthesis via Microbial Fermentation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the microbial synthesis of sodium D-lactate, a crucial component in the production of high-performance biodegradable polylactic acid (PLA). The document details the key microbial strains, metabolic pathways, fermentation strategies, and downstream processing steps involved in producing optically pure D-lactic acid and its subsequent conversion to this compound.

Introduction to D-Lactic Acid Production

Lactic acid is a vital platform chemical used in the food, pharmaceutical, and chemical industries.[1] Its polymer, polylactic acid (PLA), is a leading biodegradable plastic. The properties of PLA, such as its thermostability, are significantly enhanced by creating a stereocomplex of poly-L-lactic acid (PLLA) and poly-D-lactic acid (PDLA).[2][3][4] This requires a supply of optically pure D-lactic acid. While chemical synthesis produces a racemic mixture of D- and L-isomers, microbial fermentation offers a route to high enantiomeric purity.[5][6] This process typically involves fermenting a sugar source to produce D-lactic acid, which is then neutralized to yield this compound.[7]

Key Microbial Strains for D-Lactate Production

A variety of microorganisms, both native producers and genetically engineered strains, are utilized for D-lactic acid production. The choice of organism is critical as it determines the optical purity and overall efficiency of the process.

-

Native Producers : Certain species of Lactic Acid Bacteria (LAB) are natural producers of D-lactic acid.

-

Sporolactobacillus inulinus : Known for its superior productivity of D-lactate with high optical purity.[8]

-

Lactobacillus delbrueckii : Strains of this species are homofermentative producers of D-lactic acid from various feedstocks, including rice starch and orange peel waste.[6][9]

-

Lactobacillus reuteri : Has been identified as a dominant D-lactate producer in certain fermentation environments.[10]

-

-

Metabolically Engineered Strains : Genetic engineering allows for the development of robust microbial platforms for exclusive D-lactate production by eliminating pathways for byproducts like L-lactate, ethanol, and organic acids.

-

Escherichia coli : A versatile host that can be engineered for homofermentative D-lactate production by deleting genes for competing pathways (e.g., pta, ppc) and overexpressing D-lactate dehydrogenase (ldhD).[11][12]

-

Bacillus subtilis : A thermotolerant bacterium that can be engineered to produce D-lactic acid at elevated temperatures (e.g., 48-50°C) by introducing heterologous ldhA genes.[4]

-

Saccharomyces cerevisiae : This yeast can be engineered to produce D-lactic acid with high optical purity by deleting the pyruvate (B1213749) decarboxylase 1 (PDC1) gene and introducing D-lactate dehydrogenase genes.[3]

-

Metabolic Pathway for D-Lactate Synthesis

The primary metabolic route for D-lactic acid production in most relevant microbes is the homofermentative pathway. Sugars like glucose are metabolized through the Embden-Meyerhof-Parnas (EMP) pathway to pyruvate, which is then converted to D-lactate.

The core reaction involves the reduction of pyruvate to D-lactate, catalyzed by the enzyme D-lactate dehydrogenase (D-LDH), which uses NADH as a cofactor.[13] Metabolic engineering efforts focus on channeling the carbon flux from pyruvate exclusively toward D-lactate while blocking competing pathways.

Fermentation Strategies and Data

To achieve high titers, yields, and productivity, fermentation processes must be carefully optimized. Fed-batch fermentation is a commonly employed strategy to overcome substrate inhibition and increase final product concentration.[1][14][15]

Key fermentation parameters include:

-

Carbon Source : Glucose is the most common, but low-cost substrates like molasses, corn steep liquor, and various hydrolysates are used to improve process economics.[1][6][9]

-

Nitrogen Source : Complex nitrogen sources like yeast extract, peptone, and corn steep liquor are required by fastidious lactic acid bacteria.[16]

-

pH Control : Lactic acid accumulation lowers the pH, inhibiting microbial growth.[16] The pH is typically controlled between 5.0 and 7.0 by adding neutralizing agents like calcium carbonate (CaCO₃), calcium hydroxide (B78521) (Ca(OH)₂), or sodium hydroxide (NaOH).[1][17] When NaOH is used, sodium lactate (B86563) is produced directly in the fermenter.

-

Temperature : Optimal temperatures vary by strain but are generally between 30°C and 45°C for mesophilic bacteria like Lactobacillus.[16] Thermotolerant strains like engineered B. subtilis can operate at higher temperatures.[4]

The following table summarizes quantitative data from various D-lactic acid fermentation studies.

| Microbial Strain | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Optical Purity (%) | Reference(s) |

| Lactobacillus delbrueckii | Fed-Batch | Molasses & CSL | 162 | N/A | 3.37 | >99.5 | [1] |

| Sporolactobacillus inulinus | Fed-Batch | N/A | 222 | N/A | N/A | N/A | [5] |

| Engineered E. coli RR1 | Batch (Anaerobic) | Glucose | 62.2 | 0.80 | 1.04 | >99.9 | [12] |

| Engineered E. coli JU15 | Batch | Avocado Seed Hydrolysate | 37.8 | N/A | 0.52 | N/A | [11] |

| Engineered E. coli B0013-070 | Batch | Crude Glycerol | 14.5 | 0.72 | N/A | N/A | [11] |

| Engineered S. cerevisiae | Batch (Neutralizing) | Glucose | 61.5 | 0.61 | N/A | >99.9 | [3] |

| Engineered B. subtilis | Batch | Glucose | ~90 (1M) | 0.99 | 2 (g/h/g cells) | N/A | [4] |

| Lactobacillus delbrueckii | Batch | Rice Starch | N/A | 0.70 (from saccharificate) | N/A | >97.5 | [9] |

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for D-Lactic Acid Production

This protocol is a synthesized methodology based on common practices for high-titer D-lactic acid production using a bacterial strain like Lactobacillus delbrueckii.[1]

-

Inoculum Preparation :

-

Prepare a seed culture medium (e.g., GYP medium containing glucose, yeast extract, peptone).

-

Inoculate a single colony of the selected strain into the seed medium.

-

Incubate under optimal conditions (e.g., 39°C, stationary) until the culture reaches the late exponential growth phase (approx. 12-16 hours).[1][16]

-

-

Fermenter Preparation :

-

Prepare the main fermentation medium in a bioreactor. A typical medium might consist of a primary carbon source (e.g., 100 g/L molasses), a nitrogen source (e.g., corn steep liquor), and a salt solution.[1]

-

Sterilize the bioreactor and medium by autoclaving at 121°C for 20 minutes.

-

-

Fermentation Process :

-

Inoculate the sterile fermentation medium with the seed culture to a desired size (e.g., 10-25% v/v).[1]

-

Set the fermentation parameters:

-

Temperature : 39°C

-

Agitation : 150 rpm

-

pH : Maintain at 5.5 by the automated addition of a neutralizing agent (e.g., 5M NaOH for direct sodium lactate synthesis or Ca(OH)₂).[1]

-

-

Begin the fermentation in batch mode.

-

-

Fed-Batch Strategy :

-

Prepare a sterile, highly concentrated feed solution (e.g., 500 g/L sucrose (B13894) from molasses).

-

Monitor the residual sugar concentration in the fermenter periodically using HPLC or other methods.

-

When the residual sugar drops below a set threshold (e.g., 10 g/L), begin feeding the concentrated solution.[1] The feeding can be done in pulses (multipulse fed-batch) or at a constant rate.[1][18]

-

Continue the fermentation for a set duration (e.g., 48-70 hours) or until sugar consumption ceases.[1]

-

-

Sampling and Analysis :

-

Collect samples aseptically at regular intervals to measure cell growth (OD₆₀₀), residual sugar, and D-lactic acid concentration.

-

Protocol 2: Quantification of D-Lactic Acid by HPLC

This protocol describes a common method for analyzing D-lactic acid concentration in fermentation broth.[19]

-

Sample Preparation :

-

Centrifuge a sample of the fermentation broth (e.g., 10,000 rpm for 10 min) to remove microbial cells and debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Dilute the sample with the mobile phase if the lactic acid concentration is expected to be outside the standard curve range.

-

-

HPLC Conditions :

-

Column : A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is often used.[19] For chiral separation to confirm optical purity, a specific chiral column (e.g., Astec CHIROBIOTIC R) is required.[20]

-

Mobile Phase : An acidic aqueous solution, such as 0.01 M phosphoric acid or sulfuric acid solution (pH adjusted to ~2.5).[19]

-

Flow Rate : 1.0 mL/min.[19]

-

Column Temperature : Room temperature or controlled (e.g., 30°C).

-

Detector : UV detector at 210 nm.[19]

-

Injection Volume : 10-20 µL.

-

-

Quantification :

-

Prepare a series of standard solutions of pure D-lactic acid of known concentrations.

-

Run the standards on the HPLC to generate a calibration curve (peak area vs. concentration).

-

Run the prepared samples and quantify the D-lactic acid concentration by comparing the resulting peak area to the calibration curve.

-

Downstream Processing and this compound Synthesis

After fermentation, the D-lactic acid must be recovered from the broth and purified. The final step is the conversion to this compound if not already produced in the fermenter. Downstream processing can account for a significant portion of the total production cost.[21]

Key Steps:

-

Cell Removal : The first step is to separate the microbial biomass from the fermentation broth. This is typically achieved through microfiltration or centrifugation.[2][22]

-

Broth Clarification : Ultrafiltration and nanofiltration can be used to remove soluble macromolecules like proteins, polysaccharides, and residual medium components.[2][23][24]

-

Purification of D-Lactic Acid : Several methods exist to purify the lactic acid:

-

Precipitation : The traditional method involves adding Ca(OH)₂ to the broth to precipitate calcium lactate. The salt is recovered, and sulfuric acid is added to precipitate calcium sulfate (B86663) (gypsum) and release free lactic acid. This process, however, generates a large amount of gypsum waste.[21][25]

-

Solvent Extraction : Lactic acid is extracted from the aqueous broth into an organic solvent, which is then back-extracted into water.[25]

-

Ion Exchange Chromatography : Anion and cation exchange resins can be used to capture lactate from the broth and then elute it in a purified form.[22][26]

-

Esterification & Distillation : Lactic acid is reacted with an alcohol (e.g., ethanol) to form ethyl lactate. This ester has a lower boiling point and can be purified by distillation. The purified ethyl lactate is then hydrolyzed back to high-purity lactic acid.[2][27]

-

-

Synthesis of this compound : The purified D-lactic acid is converted to this compound through a neutralization reaction.

-

This is achieved by reacting the D-lactic acid solution with a sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), until a neutral pH is reached.[7][28] The resulting product is a solution of this compound.

-

Alternatively, water-splitting electrodialysis can be used to convert sodium lactate from the broth directly into lactic acid and a sodium hydroxide solution.[24][29]

-

Conclusion

The microbial production of this compound is a sophisticated process that relies on the careful selection and engineering of microbial strains, optimization of fermentation conditions, and efficient downstream processing. While native producers like Sporolactobacillus offer high productivity, metabolically engineered organisms like E. coli and S. cerevisiae provide robust and versatile platforms for producing optically pure D-lactate. Fed-batch fermentation strategies are key to achieving industrially relevant titers. The conversion of the resulting D-lactic acid to its sodium salt is a straightforward neutralization step, completing the synthesis pathway. Continued advancements in metabolic engineering and bioprocess optimization will further enhance the economic viability of producing this essential monomer for the next generation of bioplastics.

References

- 1. Efficient Conversion of Agroindustrial Waste into D(-) Lactic Acid by Lactobacillus delbrueckii Using Fed-Batch Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification of D-(-)-Lactic Acid from Fermentation Broth Using Nanofiltration, Esterification, Distillation, and Hydrolysis Technique | Scientific.Net [scientific.net]

- 3. D-lactic acid production by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic engineering of Bacillus subtilis for production of D-lactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ftb.com.hr [ftb.com.hr]

- 6. mdpi.com [mdpi.com]

- 7. Sodium lactate - Wikipedia [en.wikipedia.org]

- 8. Biological characterization of D‐lactate dehydrogenase responsible for high‐yield production of D‐phenyllactic acid in Sporolactobacillus inulinus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production of D-lactic acid by bacterial fermentation of rice starch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deciphering the d-/l-lactate-producing microbiota and manipulating their accumulation during solid-state fermentation of cereal vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Homofermentative Production of d- or l-Lactate in Metabolically Engineered Escherichia coli RR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Documents download module [ec.europa.eu]

- 14. The use of date waste for lactic acid production by a fed-batch culture using Lactobacillus casei subsp. rhamnosus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scialert.net [scialert.net]

- 16. benchchem.com [benchchem.com]

- 17. Microbial Fermentation Processes of Lactic Acid: Challenges, Solutions, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. [Determination of lactic acid in fermentation broth of Rhizopus oryzae by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS [sigmaaldrich.com]

- 21. Separation and purification technologies for lactic acid – A brief review :: BioResources [bioresources.cnr.ncsu.edu]

- 22. A platform technology of recovery of lactic acid from a fermentation broth of novel substrate Zizyphus oenophlia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Conversion of sodium lactate to lactic acid with water-splitting electrodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. CN1076725C - Process for preparing sodium lactate - Google Patents [patents.google.com]

- 29. researchgate.net [researchgate.net]

The Stereospecificity of D-Lactate Dehydrogenase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactate (B86563) dehydrogenase (LDH) is a critical enzyme in cellular metabolism, catalyzing the reversible conversion of pyruvate (B1213749) to lactate. This enzyme exists in stereospecific forms, with D-lactate dehydrogenase (D-LDH) exclusively acting on the D-isomer of lactate. This technical guide provides a comprehensive overview of the stereospecificity of D-LDH, delving into its molecular basis, kinetic properties, and metabolic significance. Detailed experimental protocols for assessing its activity and stereospecificity are provided, alongside quantitative data and visual representations of relevant metabolic pathways and experimental workflows. This document serves as a valuable resource for researchers and professionals in drug development seeking to understand and exploit the unique characteristics of D-LDH.

Introduction

Lactate dehydrogenase (LDH) plays a pivotal role in anaerobic glycolysis, facilitating the regeneration of NAD+ necessary for continued ATP production.[1] LDH exists in two primary stereospecific forms: L-lactate dehydrogenase (L-LDH), which is the predominant form in vertebrates, and D-lactate dehydrogenase (D-LDH), found mainly in prokaryotes and some lower eukaryotes.[2] The strict stereospecificity of these enzymes is fundamental to their biological function, ensuring the correct isomeric form of lactate is produced and utilized within specific metabolic contexts.

D-LDH (EC 1.1.1.28) catalyzes the NAD+-dependent oxidation of D-lactate to pyruvate and the reverse reaction, the NADH-dependent reduction of pyruvate to D-lactate.[3] This specificity arises from the precise three-dimensional arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment that preferentially binds and orients the D-isomer of lactate. Understanding the molecular determinants of this stereospecificity is crucial for various applications, including the development of novel antimicrobial agents targeting bacterial metabolism and the design of biosensors for D-lactate, a key biomarker in certain pathological conditions like D-lactic acidosis.[4]

This guide will explore the structural and mechanistic basis of D-LDH stereospecificity, present quantitative kinetic data, detail experimental methodologies for its characterization, and provide visual diagrams of its metabolic role and the workflow for its analysis.

Molecular Basis of Stereospecificity

The stereoselectivity of D-lactate dehydrogenase is dictated by the specific architecture of its active site. The binding pocket is shaped by a conserved set of amino acid residues that form a network of interactions with the substrate. These interactions ensure the correct positioning of the D-lactate molecule for the subsequent hydride transfer from NADH.

Key features of the D-LDH active site include:

-

Substrate Binding Pocket: The active site is a cleft located between the enzyme's two domains. The precise geometry of this pocket sterically hinders the binding of L-lactate, while accommodating D-lactate.

-

Key Amino Acid Residues: Specific residues are critical for substrate recognition and catalysis. For instance, studies on L-LDH have highlighted the importance of residues like arginine 109 in polarizing the pyruvate carbonyl group, a mechanism likely mirrored in D-LDH with analogous residues.[5] Site-directed mutagenesis studies can be employed to probe the function of these key residues in determining stereospecificity.

-

Coenzyme Binding: The binding of the cofactor NADH induces a conformational change in the enzyme, often referred to as a "loop" closure, which sequesters the active site from the solvent and properly orients the substrate for the reaction.[5]

The absolute stereospecificity of LDH has been demonstrated, with the frequency of non-stereospecific hydride transfer being exceedingly low, indicating a significant energy barrier for the binding and reaction of the incorrect enantiomer.[6]

Quantitative Data: Kinetic Parameters

The stereospecificity of D-LDH is quantitatively demonstrated by its kinetic parameters, specifically the Michaelis-Menten constant (Km) and the maximal velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate. As shown in the table below, D-LDH exhibits a significantly lower Km and a higher Vmax for D-lactate compared to L-lactate, indicating a strong preference for its specific enantiomer.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Lactobacillus delbrueckii | Pyruvate | 1.34 | 0.024 (µmol/min) | 1603 | 1.198 x 10⁶ | [7] |

| Microorganism | Pyruvate | 0.80 | - | - | - | [3] |

| Microorganism | NADH | 0.18 | - | - | - | [3] |

| Mouse Periportal Hepatocytes | L-lactate | 8.62 - 13.5 | - | - | - | [8] |

| Mouse Skeletal Muscle Fibers | L-lactate | 13.3 - 17.9 | - | - | - | [8] |

| Human Breast Tumor (C-LDH) | Pyruvate | Not Different from Normal | Higher than Normal | - | - | [9] |

| Human Breast Normal (N-LDH) | Pyruvate | - | - | - | - | [9] |

| Human Breast Tumor (C-LDH) | L-lactate | Higher than Normal | - | - | Lower than Normal | [9] |

| Human Breast Normal (N-LDH) | L-lactate | - | - | - | - | [9] |

| Human Breast Tumor (C-LDH) | NAD⁺ | Higher than Normal | - | - | Lower than Normal | [9] |

| Human Breast Normal (N-LDH) | NAD⁺ | - | - | - | - | [9] |

Note: The table includes kinetic data for both D-LDH and L-LDH from various sources to provide a comparative context. The activity of D-LDH with L-lactate is generally negligible and often not reported in kinetic studies.

Experimental Protocols

Spectrophotometric Assay for D-Lactate Dehydrogenase Activity and Stereospecificity

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of D-LDH with its substrate D-lactate and to demonstrate its stereospecificity by testing its activity with L-lactate. The assay monitors the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm.

Materials:

-

Purified D-lactate dehydrogenase

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

-

D-Lactate stock solution (e.g., 1 M)

-

L-Lactate stock solution (e.g., 1 M)

-

NAD⁺ stock solution (e.g., 100 mM)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing potassium phosphate buffer and NAD⁺ at a final concentration of 2 mM.

-

For determining the Km for D-lactate, prepare a series of dilutions of the D-lactate stock solution to achieve a range of final concentrations in the cuvette (e.g., 0.1 mM to 10 mM).

-

To test for stereospecificity, prepare a reaction with a high concentration of L-lactate (e.g., 100 mM) instead of D-lactate.

-

Prepare a blank reaction containing all components except the enzyme.

-

-

Enzyme Preparation:

-

Dilute the purified D-LDH in cold potassium phosphate buffer to a suitable concentration that yields a linear rate of absorbance change over a few minutes.

-

-

Kinetic Measurement:

-

Add the reaction mixture (buffer, NAD⁺, and substrate) to a cuvette and place it in the spectrophotometer.

-

Allow the cuvette to equilibrate to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of the diluted D-LDH solution to the cuvette and mix quickly.

-

Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation or by using a linear plot such as the Lineweaver-Burk plot.

-

Compare the activity observed with D-lactate to the activity (or lack thereof) with L-lactate to demonstrate stereospecificity.

-

Visualizations

Signaling Pathway: D-Lactate Metabolism in Shewanella oneidensis

The following diagram illustrates the metabolic pathway of D-lactate in the bacterium Shewanella oneidensis. This organism possesses both D-LDH (Dld) and L-LDH (LldEFG) and preferentially utilizes the D-isomer of lactate.[10][11]

Caption: D-Lactate metabolism in Shewanella oneidensis.

Experimental Workflow: Determining Stereospecificity of D-LDH

The following diagram outlines the experimental workflow for determining the stereospecificity of a purified D-lactate dehydrogenase.

Caption: Workflow for determining D-LDH stereospecificity.

Conclusion

The stereospecificity of D-lactate dehydrogenase is a fundamental property that governs its biological role and offers significant potential for biotechnological and pharmaceutical applications. This in-depth guide has provided a comprehensive overview of the molecular basis, kinetic properties, and metabolic context of D-LDH's strict preference for D-lactate. The detailed experimental protocols and visual diagrams serve as practical resources for researchers and professionals aiming to investigate and utilize this remarkable enzyme. A thorough understanding of D-LDH stereospecificity is paramount for the development of targeted therapies and advanced diagnostic tools.

References

- 1. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. L-lactate and D-lactate - clinical significance of the difference [acutecaretesting.org]

- 3. nipro.co.jp [nipro.co.jp]

- 4. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | CRP Regulates D-Lactate Oxidation in Shewanella oneidensis MR-1 [frontiersin.org]

- 6. Lactate dehydrogenase displays absolute stereospecificity in the transfer of the prochiral hydrogen of NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic characterization of D-lactate dehydrogenase and application in alanine aminotransferase activity assay kit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic parameters of lactate dehydrogenase in liver and gastrocnemius determined by three quantitative histochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preferential Utilization of d-Lactate by Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

The Role of Sodium D-Lactate in Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic resistance is a critical global health challenge. A key mechanism of resistance to glycopeptide antibiotics, such as vancomycin (B549263), involves the modification of the bacterial cell wall synthesis pathway. This technical guide provides an in-depth exploration of the role of sodium D-lactate in this process, focusing on its incorporation into peptidoglycan precursors, the enzymatic machinery involved, and the resulting impact on antibiotic efficacy. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction: The Central Role of Peptidoglycan and the Rise of Resistance

The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic stress. Its primary component is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars, cross-linked by short peptide stems. The final step in the synthesis of these peptide stems typically involves the addition of a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. This D-Ala-D-Ala terminus is the specific target for glycopeptide antibiotics like vancomycin, which bind to it and sterically hinder the transglycosylation and transpeptidation reactions necessary for peptidoglycan polymerization, ultimately leading to cell death.[1][2]

However, certain bacteria have evolved a sophisticated resistance mechanism that involves the substitution of the terminal D-alanine with D-lactate, forming a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide.[1][3] This seemingly minor alteration dramatically reduces the binding affinity of vancomycin for the peptidoglycan precursor, rendering the antibiotic ineffective.[1][4] this compound, when present in the growth medium, can serve as a precursor for this modification, particularly in bacteria possessing the requisite enzymatic machinery.

The Biochemical Pathway of D-Lactate Incorporation

The incorporation of D-lactate into the peptidoglycan precursor is a multi-step enzymatic process primarily orchestrated by genes often found within the van operon in resistant strains.

Production of D-Lactate

The journey begins with the production of D-lactate from pyruvate, a central metabolite. This conversion is catalyzed by D-lactate dehydrogenase, an enzyme encoded by the vanH gene in many vancomycin-resistant enterococci (VRE).[5][6]

Synthesis of the D-Ala-D-Lac Depsipeptide

The key step in this resistance pathway is the formation of the D-Ala-D-Lac depsipeptide. This reaction is catalyzed by a specialized ligase, typically VanA or VanB, which are D-Ala:D-Lac ligases.[6][7] These enzymes catalyze the ATP-dependent ligation of D-alanine and D-lactate. Interestingly, the VanA ligase can also synthesize D-Ala-D-Ala, but its affinity for D-lactate is significantly higher under physiological conditions, ensuring the preferential formation of the depsipeptide.[8][9]

Addition to the Peptidoglycan Precursor

The newly synthesized D-Ala-D-Lac is then added to the UDP-MurNAc-tripeptide by the MurF ligase, an essential enzyme in the cytoplasmic phase of peptidoglycan synthesis. This results in the formation of the modified peptidoglycan precursor, UDP-MurNAc-pentadepsipeptide. This modified precursor is then transported across the cell membrane to be incorporated into the growing peptidoglycan layer.

Quantitative Data on D-Lactate Mediated Resistance

The substitution of D-Ala with D-Lac has a profound and quantifiable impact on vancomycin binding and the kinetics of the enzymes involved in peptidoglycan synthesis.

Table 1: Comparative Binding Affinities of Vancomycin

| Target Peptide | Dissociation Constant (Kd) | Fold Difference in Affinity | Reference(s) |

| D-Alanyl-D-Alanine (D-Ala-D-Ala) | ~1 µM | ~1000x higher | [1][4] |

| D-Alanyl-D-Lactate (D-Ala-D-Lac) | ~1 mM | [1][4] |

Table 2: Kinetic Parameters of VanA Ligase (from Enterococcus faecium)

| Substrate (at subsite 2) | K_M | k_cat | Catalytic Efficiency (k_cat/K_M) | Reference(s) |

| D-Alanine (protonated) | 210 mM | 550 min⁻¹ | 2.6 mM⁻¹min⁻¹ | [8][9] |

| D-Alanine (deprotonated) | 0.66 mM | 550 min⁻¹ | 833.3 mM⁻¹min⁻¹ | [8][9] |

| D-Lactate | 0.69 mM | 32 min⁻¹ | 46.4 mM⁻¹min⁻¹ | [8][9] |

Note: At physiological pH (~7.5), the vast majority of D-alanine is in its protonated form, making D-lactate the kinetically preferred substrate for VanA.

Table 3: Effect of Sodium Lactate (B86563) on Bacterial Growth

| Bacterium | Condition | Effect on Growth | Reference(s) |

| Listeria monocytogenes | Increasing concentrations of sodium lactate | Inhibition of growth | [10] |

| Staphylococcus aureus | Increasing concentrations of sodium lactate | Inhibition of growth | [10] |

| Magnetospirillum gryphiswaldense | High concentrations of sodium lactate | Inhibition of cell growth | [11] |

Note: The effect of sodium lactate on bacterial growth is species-dependent and can be influenced by other environmental factors such as pH and temperature. In some bacteria, lactate can also serve as a carbon source.[12]

Signaling Pathways and Experimental Workflows

The expression of genes responsible for D-lactate-mediated resistance is often tightly regulated. Furthermore, a series of well-defined experimental procedures are employed to investigate this phenomenon.

The VanS/VanR Two-Component Regulatory System

In many vancomycin-resistant bacteria, the expression of the van genes is controlled by a two-component regulatory system, VanS/VanR. VanS is a membrane-bound sensor kinase that detects the presence of vancomycin.[13][14] Upon activation, VanS autophosphorylates and then transfers the phosphate (B84403) group to the response regulator, VanR.[15][16] Phosphorylated VanR then acts as a transcriptional activator, binding to the promoter regions of the van operon and inducing the expression of the resistance genes, including vanH, vanA, and vanX.[16]

References

- 1. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 3. Quantification of the d-Ala-d-Lac-Terminated Peptidoglycan Structure in Vancomycin-Resistant Enterococcus faecalis Using a Combined Solid-State Nuclear Magnetic Resonance and Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. The molecular basis of vancomycin resistance in clinically relevant Enterococci: crystal structure of D-alanyl-D-lactate ligase (VanA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determinants for differential effects on D-Ala-D-lactate vs D-Ala-D-Ala formation by the VanA ligase from vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Minimum inhibitory concentration (MIC) of sodium lactate for pathogens and spoilage organisms occurring in meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

Sodium D-Lactate: A Key Biomarker in Metabolic Dysregulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sodium D-lactate, a stereoisomer of the more commonly known L-lactate, is emerging as a critical biomarker for a range of metabolic disorders. While produced in minute quantities endogenously in human tissues, elevated levels of D-lactate, primarily originating from gut microbiota, are increasingly associated with conditions such as short bowel syndrome, diabetes mellitus, and non-alcoholic fatty liver disease. This guide provides a comprehensive overview of the sources, metabolism, and pathological implications of D-lactate, alongside detailed experimental protocols for its quantification. The presented data underscores the potential of this compound as a valuable tool in diagnostics, patient stratification, and the development of novel therapeutic interventions targeting metabolic diseases.

Introduction: The Significance of D-Lactate

L-lactate is a well-established product of anaerobic glycolysis in mammalian cells. In contrast, D-lactate is produced in negligible amounts in human tissues under normal physiological conditions.[1] The primary sources of D-lactate in humans are the metabolic activities of the gut microbiome and, to a lesser extent, the endogenous methylglyoxal (B44143) pathway.[1][2] Under healthy conditions, D-lactate is efficiently metabolized by the liver and kidneys.[1] However, in states of metabolic dysregulation, such as gut dysbiosis or increased intestinal permeability, the production and absorption of microbially-derived D-lactate can overwhelm the body's metabolic capacity, leading to its accumulation in the bloodstream.[1][3] This elevation of circulating D-lactate is now recognized as a potential indicator of underlying metabolic disturbances.

Sources and Metabolism of D-Lactate

Endogenous Production: The Methylglyoxal Pathway

Human cells can produce small amounts of D-lactate through the methylglyoxal pathway, a detoxification route for the reactive dicarbonyl compound methylglyoxal, which is a byproduct of glycolysis.[1] This pathway is particularly active in tissues with high glucose utilization.[1]

Exogenous Production: The Gut Microbiota

The vast majority of circulating D-lactate originates from the fermentation of carbohydrates by specific bacteria residing in the gastrointestinal tract.[1][4] Genera such as Lactobacillus and Bifidobacterium are prominent producers of D-lactate.[5][6] In conditions like short bowel syndrome or small intestinal bacterial overgrowth (SIBO), the overgrowth of these bacteria, coupled with an increased availability of undigested carbohydrates, leads to a significant increase in D-lactate production.[6][7][8]

D-Lactate Metabolism in Humans

Once absorbed into the bloodstream, D-lactate is primarily metabolized in the liver and kidneys to pyruvate (B1213749) by the enzyme D-α-hydroxy acid dehydrogenase.[5] This conversion rate is significantly slower than that of L-lactate.[5] The resulting pyruvate can then enter central metabolic pathways such as the Krebs cycle or gluconeogenesis.[9]

References

- 1. D-Lactate: Implications for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lactate and lactic acidosis [acutecaretesting.org]

- 4. Gut substrate trap of D-lactate from microbiota improves blood glucose and fatty liver disease in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-Lactic Acidosis in Humans: Review of Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Stereospecific lactylation in bacteriology: L/D-lactate partitioning shapes host metabolic-disease axis [frontiersin.org]

- 7. droracle.ai [droracle.ai]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Aqueous Sodium D-lactate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physicochemical Properties

The behavior of Sodium D-lactate in an aqueous environment is defined by a set of key physicochemical parameters. Understanding these properties is essential for the effective application of this compound in research and development.

Data Presentation

The following tables summarize the available quantitative data for the physicochemical properties of aqueous this compound solutions. It is important to note that data for a comprehensive range of concentrations and temperatures is limited in publicly available literature. The data for the more common Sodium DL-lactate is often used as a close approximation for the D-isomer in these contexts.

| Property | Concentration (% w/w) | Temperature (°C) | Value |

| Density | 60 | Ambient | 1.31 - 1.33 g/mL[1] |

| pH | 20 | Ambient | 6.5 - 7.5[2] |

| 1/6 Molar | Ambient | 6.0 - 7.3[3] | |

| 50 g/L | Ambient | 5.0 - 9.0[4] | |

| Boiling Point | 60 | 1 atm | 113 °C[1] |

| Refractive Index | Not Specified | Ambient | 1.422 - 1.425[5] |

| Water Activity (a_w) | Not Specified | Not Specified | The B number for sodium lactate (B86563) (0.050 kg/mol ⁻¹) was found to be somewhat lower than that corresponding to sodium chloride.[6] |

| Property | Data Availability |

| Viscosity | Specific quantitative data across a range of concentrations and temperatures is not readily available in the reviewed literature. |

| Electrical Conductivity | Specific quantitative data across a range of concentrations and temperatures is not readily available in the reviewed literature. |

| Thermal Properties | Comprehensive data on properties such as specific heat capacity and thermal conductivity for a range of aqueous concentrations is not readily available in the reviewed literature. |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound solutions requires robust experimental protocols. The following sections detail the methodologies for measuring the key parameters.

Density Measurement

The density of an aqueous solution can be determined using several methods, with the choice often depending on the required accuracy and sample volume.

-

Pycnometer Method:

-

Preparation: A pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and its empty weight is recorded.

-

Sample Filling: The pycnometer is filled with the aqueous this compound solution, ensuring no air bubbles are present. The temperature of the solution should be controlled and recorded.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The density is calculated by dividing the mass of the solution (filled weight minus empty weight) by the calibrated volume of the pycnometer.

-

-

Oscillating U-Tube Density Meter:

-

Calibration: The instrument is calibrated using a certified density standard or deionized water.

-

Sample Injection: The aqueous this compound solution is injected into the U-tube, ensuring it is free of air bubbles.

-

Measurement: The instrument measures the oscillation frequency of the U-tube, which is related to the density of the sample. The temperature is precisely controlled by the instrument.

-

Data Acquisition: The density value is directly provided by the instrument's software.

-

Viscosity Measurement

The viscosity of a solution, a measure of its resistance to flow, can be determined using various types of viscometers.

-

Capillary Viscometer (e.g., Ostwald or Ubbelohde):

-

Preparation: The viscometer is cleaned and dried. A known volume of the this compound solution is introduced into the viscometer.

-

Thermal Equilibration: The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.

-

Measurement: The time taken for the liquid to flow between two marked points on the capillary is measured.

-

Calculation: The kinematic viscosity is calculated using the viscometer constant and the flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the solution at that temperature.

-

-

Rotational Viscometer:

-

Instrument Setup: The appropriate spindle is selected and attached to the viscometer. The instrument is calibrated according to the manufacturer's instructions.

-

Sample Preparation: The this compound solution is placed in a suitable container, and the spindle is immersed to the correct depth.

-

Measurement: The spindle is rotated at a set speed, and the torque required to overcome the viscous drag of the fluid is measured.

-

Data Acquisition: The viscometer's software directly provides the dynamic viscosity value.

-

Electrical Conductivity Measurement

Electrical conductivity measures a solution's ability to conduct an electric current and is directly related to the concentration and mobility of ions.

-

Conductivity Meter:

-

Calibration: The conductivity meter is calibrated using standard solutions of known conductivity (e.g., KCl solutions).

-

Sample Preparation: The this compound solution is placed in a clean beaker.

-

Measurement: The conductivity probe is immersed in the solution, ensuring the electrodes are fully submerged. The temperature of the solution should be measured and recorded, as conductivity is temperature-dependent.

-

Data Reading: The conductivity value is read directly from the meter. Modern meters often have automatic temperature compensation.

-

pH Measurement

The pH of the solution is a critical parameter, especially for pharmaceutical formulations.

-

pH Meter:

-

Calibration: The pH meter is calibrated using at least two standard buffer solutions with known pH values that bracket the expected pH of the sample.

-

Sample Preparation: The this compound solution is placed in a clean beaker.

-

Measurement: The pH electrode is rinsed with deionized water, blotted dry, and then immersed in the sample solution. The reading is allowed to stabilize.

-

Data Recording: The stable pH value and the temperature of the solution are recorded.

-

Water Activity (a_w) Measurement

Water activity is a measure of the "free" water in a solution and is a critical parameter for predicting stability and microbial growth.

-

Dew Point Hygrometer:

-

Instrument Calibration: The instrument is calibrated using certified salt standards with known water activity values.

-

Sample Preparation: A small amount of the this compound solution is placed in the sample cup.

-

Measurement: The sample cup is sealed in the measurement chamber. The instrument cools a mirror until dew forms, and the temperature at which this occurs is used to determine the water activity of the sample.

-

Data Acquisition: The water activity value is displayed by the instrument.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive physicochemical analysis of an aqueous this compound solution.

Buffering Mechanism of Sodium Lactate in Biomedical Applications

This compound is utilized in intravenous solutions, such as Lactated Ringer's solution, where it serves as a precursor to bicarbonate, acting as a buffering agent to counteract metabolic acidosis.[7] The lactate ion is metabolized in the liver, consuming a proton and leading to the production of bicarbonate.

References

- 1. Sodium lactate - Wikipedia [en.wikipedia.org]

- 2. Sodium Lactate | C3H5NaO3 | CID 23666456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Sodium Lactate? [synapse.patsnap.com]

Transcriptional Regulation in Response to Sodium D-lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium D-lactate, an enantiomer of the more common L-lactate, has emerged from being considered a mere metabolic byproduct to a significant signaling molecule involved in the intricate regulation of gene expression. Its accumulation in various physiological and pathological states can trigger profound changes in cellular function through the modulation of transcriptional landscapes. This technical guide provides an in-depth exploration of the core mechanisms by which this compound governs transcriptional regulation, offering a comprehensive resource for researchers and professionals in drug development. The guide details the key signaling pathways, summarizes quantitative experimental data, and provides an overview of the essential experimental protocols.

Core Mechanisms of Transcriptional Regulation by this compound

This compound exerts its influence on gene transcription through several key mechanisms, primarily involving epigenetic modifications and the activation of specific signaling cascades.

Inhibition of Histone Deacetylases (HDACs)

A primary mechanism by which D-lactate influences gene expression is through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, D-lactate promotes histone hyperacetylation, resulting in a more relaxed chromatin state that is permissive for transcription.[1][2][3] Both D- and L-lactate have been shown to inhibit class I and II HDACs.[3] This inhibition leads to an increase in the acetylation of histones H3 and H4.[3]

Induction of Histone Lactylation

A more direct epigenetic role for lactate (B86563) has been identified in the form of histone lactylation, a post-translational modification where a lactyl group is added to lysine (B10760008) residues on histones. D-lactate has been shown to drive lysine D-lactylation (K-Dla), which in turn modulates transcription.[4][5] This modification, particularly on H3K18 (H3K18la), is associated with the activation of gene expression.[6] The enzyme p300/CBP has been identified as a mediator of H3K18 lactylation.[6]

Activation of Signaling Pathways and Transcription Factors

This compound can trigger intracellular signaling cascades that converge on the activation of key transcription factors, leading to the expression of specific gene programs. In bovine fibroblast-like synoviocytes (bFLS), D-lactate enters the cell via monocarboxylate transporter 1 (MCT1) and activates the PI3K/Akt, p38 MAPK, and ERK1/2 MAPK pathways.[7][8] This cascade of events leads to the subsequent activation of the transcription factors NF-κB and HIF-1.[7][9] The activation of these pathways results in the increased expression of pro-inflammatory and metabolic genes.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on transcriptional regulation.

Table 1: Effect of this compound on Histone Acetylation

| Cell Line | D-lactate Concentration | Duration of Treatment | Histone Mark | Fold Increase in Acetylation (vs. Control) | Reference |

| HCT116 | 25 mM | 3 hours | H4 (total) | ~1.75 | [1][2] |

| HCT116 | 25 mM | 3 hours | H4 (1-acetylated) | ~1.6 | [2] |

| HCT116 | 25 mM | 3 hours | H4 (2-acetylated) | ~2.0 | [2] |

| HCT116 | 25 mM | 3 hours | H4 (3-acetylated) | ~2.5 | [2] |

Table 2: Inhibitory Concentration (IC50) of D-lactate on HDAC Activity

| Source of HDACs | IC50 Value | Reference |

| HeLa cell nuclear extracts | 32 ± 4 mM | [3] |

Table 3: Effect of this compound on Gene Expression

| Cell Type | D-lactate Concentration | Duration of Treatment | Gene | Fold Change in mRNA Expression (vs. Control) | Reference |

| Bovine Fibroblast-Like Synoviocytes | 5 mM | 6 hours | IL-6 | ~4.5 | [9][10] |

| Bovine Fibroblast-Like Synoviocytes | 5 mM | 6 hours | HIF-1α | ~3.0 | [9][10] |

| Bovine Fibroblast-Like Synoviocytes | 5 mM | 6 hours | Glut-1 | ~2.5 | [9][10] |

| Bovine Fibroblast-Like Synoviocytes | 5 mM | 6 hours | PDK-1 | ~2.0 | [9][10] |

| Bovine Mammary Epithelial Cells (with LPS) | Not specified | Not specified | MCT1 | Upregulated | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of D-lactate-Induced Gene Expression

The following diagram illustrates the signaling cascade initiated by this compound, leading to the activation of transcription factors and subsequent gene expression.

Caption: D-lactate signaling pathway leading to transcriptional activation.

Experimental Workflow for Analyzing D-lactate Induced Transcriptional Changes

The following diagram outlines a typical experimental workflow to investigate the effects of this compound on gene expression.

Caption: Workflow for studying D-lactate's effects on transcription.

Detailed Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: HCT116 human colon carcinoma cells or primary bovine fibroblast-like synoviocytes (bFLS) are suitable models.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HCT116) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Plate cells to achieve 70-80% confluency on the day of treatment.

-

Prepare a stock solution of this compound in sterile water or PBS and neutralize the pH.

-

Replace the culture medium with fresh medium containing the desired final concentration of this compound (e.g., 5-25 mM).[2][10]

-

A sodium chloride solution of the same molarity should be used as a control to account for osmotic effects.[2]

-

Incubate cells for the desired duration (e.g., 3-6 hours).[2][10]

-

RNA Extraction and Quantitative Real-Time PCR (qPCR)

-

RNA Isolation:

-

After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

-

Isolate total RNA according to the manufacturer's protocol.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and/or random primers.

-

-

qPCR:

-

Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., IL-6, HIF-1α, Glut-1, PDK-1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Run the reaction on a real-time PCR system.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Western Blotting for Histone Modifications and Signaling Proteins

-

Nuclear Protein Extraction:

-

Harvest cells and isolate nuclei using a nuclear extraction kit.

-

Lyse the nuclei to release nuclear proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate 20-30 µg of nuclear protein extract on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against specific histone modifications (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-H3K18la) or signaling proteins (e.g., anti-phospho-Akt, anti-NF-κB) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use an antibody against a total histone (e.g., anti-H3) or a loading control (e.g., Lamin B1 for nuclear extracts) for normalization.

-

HDAC Activity Assay

-

Nuclear Extract Preparation: Prepare nuclear extracts as described for Western blotting.

-

Activity Assay:

-

Use a commercially available colorimetric or fluorometric HDAC activity assay kit.

-

Incubate the nuclear extract with the HDAC substrate in the presence of varying concentrations of this compound.

-

A known HDAC inhibitor (e.g., Trichostatin A or sodium butyrate) should be used as a positive control.[3]

-

Follow the kit's instructions to develop the signal and measure the absorbance or fluorescence.

-

Calculate the percentage of HDAC inhibition and determine the IC50 value.

-

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking and Chromatin Preparation:

-

Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Harvest and lyse the cells to isolate nuclei.

-

Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight with an antibody specific to the histone modification of interest (e.g., anti-H3K18la) or a transcription factor (e.g., anti-NF-κB).

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

DNA Purification and Analysis:

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Analyze the enrichment of specific DNA regions by qPCR using primers flanking the promoter regions of target genes.

-

For genome-wide analysis, prepare a library from the ChIP DNA and perform high-throughput sequencing (ChIP-seq).[11]

-

Conclusion

This compound is a potent regulator of transcription, employing a multi-faceted approach that includes epigenetic modifications through HDAC inhibition and histone lactylation, as well as the activation of key signaling pathways. Understanding these mechanisms is crucial for elucidating the role of D-lactate in various biological processes and for the development of novel therapeutic strategies targeting lactate signaling in disease. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the intricate world of D-lactate-mediated transcriptional regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. L- and D-lactate enhance DNA repair and modulate the resistance of cervical carcinoma cells to anticancer drugs via histone deacetylase inhibition and hydroxycarboxylic acid receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. D-sodium lactate promotes the activation of NF-κB signaling pathway induced by lipopolysaccharide via histone lactylation in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Metabolic Reprogramming and Inflammatory Response Induced by D-Lactate in Bovine Fibroblast-Like Synoviocytes Depends on HIF-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. GEO Accession viewer [ncbi.nlm.nih.gov]

The Alkalinizing Power of Sodium D-Lactate: A Deep Dive into its Systemic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Sodium D-lactate, a seemingly simple organic salt, plays a crucial role as a systemic alkalizing agent, particularly in the management of metabolic acidosis. Its efficacy lies in its metabolic conversion to bicarbonate, a key component of the body's primary buffering system. This technical guide provides an in-depth exploration of the core mechanisms underpinning the systemic alkalizing effect of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

The Metabolic Journey of D-Lactate: From Infusion to Bicarbonate Generation

The systemic alkalizing effect of this compound is not direct but is a consequence of its hepatic and renal metabolism. When administered intravenously, this compound dissociates into sodium ions (Na⁺) and D-lactate anions. The D-lactate is then taken up by cells, primarily hepatocytes and renal cortex cells, and undergoes a series of biochemical transformations that ultimately consume protons (H⁺) and generate bicarbonate (HCO₃⁻), thus raising systemic pH.

Cellular Uptake and Mitochondrial Transport

D-lactate enters cells from the bloodstream via monocarboxylate transporters (MCTs). Once inside the cell, it is transported into the mitochondrial matrix, the primary site of its metabolism.[1] This transport is a critical step, as the key enzyme responsible for D-lactate oxidation is located within the mitochondria.

The Central Role of D-Lactate Dehydrogenase

Within the mitochondrial matrix, the enzyme D-lactate dehydrogenase (D-LDH), also known as D-2-hydroxyacid dehydrogenase, catalyzes the oxidation of D-lactate to pyruvate (B1213749).[2][3] This reaction is a pivotal step in the alkalizing mechanism. It is an irreversible reaction in humans and utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor, which is subsequently reoxidized by the electron transport chain.[4]

The core reaction is as follows:

D-Lactate + FAD → Pyruvate + FADH₂

Pyruvate's Fate and Bicarbonate Production

The pyruvate generated from D-lactate oxidation can enter several metabolic pathways, with the most significant for alkalization being its complete oxidation via the Krebs cycle (also known as the citric acid cycle or TCA cycle).

-

Conversion to Acetyl-CoA: Pyruvate is decarboxylated by the pyruvate dehydrogenase complex to form acetyl-CoA, releasing a molecule of carbon dioxide (CO₂).

-

Krebs Cycle Oxidation: Acetyl-CoA enters the Krebs cycle, where it is completely oxidized to produce more CO₂, along with reducing equivalents (NADH and FADH₂).

-

Proton Consumption and Bicarbonate Formation: The overall process of oxidizing one molecule of D-lactate to CO₂ and water consumes two protons. This net consumption of H⁺ ions effectively increases the concentration of bicarbonate ions through the carbonic acid-bicarbonate buffer system (H₂O + CO₂ ↔ H₂CO₃ ↔ H⁺ + HCO₃⁻), leading to a rise in blood pH.

Quantitative Data on the Alkalinizing Effect of this compound

The following tables summarize key quantitative data from studies investigating the pharmacokinetic and pharmacodynamic effects of this compound administration.

| Parameter | Value | Reference |

| Half-life of D-Lactate (serum) | 36.4 minutes | [1] |

| Volume of Distribution | 20% of body weight | [1] |

| Renal Excretion of D-Lactate | ~8% of total dose in 24 hours | [1] |

| Average Maximum Serum D-Lactate Elevation (after 27g in 24h) | 3.53 mmol/L | [1] |

Table 1: Pharmacokinetic Properties of Intravenously Administered D-Lactate in Humans.

| Study Population | Intervention | Baseline pH (mean ± SD) | Post-infusion pH (mean ± SD) | Baseline Bicarbonate (mEq/L) | Post-infusion Bicarbonate (mEq/L) | Reference |

| Healthy Human Subjects | Sodium Lactate (B86563) Infusion | 7.37 ± 0.02 | 7.47 ± 0.01 | Not Reported | Not Reported | [5] |

| Preterm Neonates | Sodium L-Lactate Infusion | 7.25 | 7.31 (during infusion), 7.32 (after infusion) | Not Reported | Not Reported | [6] |

Table 2: Changes in Blood Gas Parameters Following Sodium Lactate Infusion. (Note: Data for adult patients with metabolic acidosis is limited in the public domain, and the provided data is from studies on healthy individuals and neonates, which may not be fully representative).

Experimental Protocols

This section details the methodologies for key experiments relevant to understanding the mechanism of this compound.

Protocol for In Vivo D-Lactate Clearance Measurement in Humans

This protocol is a generalized representation based on descriptions of pharmacokinetic studies.[4]

Objective: To determine the clearance rate of D-lactate from the plasma.

Materials:

-

Sterile this compound solution for infusion.

-

Infusion pump.

-

Catheters for intravenous infusion and arterial or venous blood sampling.

-

Blood collection tubes (e.g., heparinized tubes).

-

Centrifuge.

-

Analytical equipment for D-lactate measurement (e.g., enzymatic assay kits, HPLC).

Procedure:

-

Subject Preparation: A healthy volunteer or a patient with informed consent is placed in a supine position. Intravenous access for infusion and blood sampling is established.

-

Baseline Sampling: A baseline blood sample is drawn to determine the endogenous D-lactate concentration.

-

D-Lactate Infusion: A continuous infusion of a known concentration of this compound is administered at a constant rate for a specified period (e.g., 20 minutes).[4]

-

Serial Blood Sampling: Blood samples are collected at predetermined intervals during and after the infusion (e.g., every 5-10 minutes) to monitor the plasma D-lactate concentration.

-

Sample Processing: Blood samples are immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

-

D-Lactate Quantification: The concentration of D-lactate in the plasma samples is measured using a validated analytical method.

-

Pharmacokinetic Analysis: The clearance of D-lactate is calculated using a non-compartment pharmacokinetic analysis of the plasma concentration-time curve.[4]

Protocol for D-Lactate Dehydrogenase Activity Assay

This enzymatic assay measures the activity of D-LDH in a sample.

Objective: To quantify the enzymatic activity of D-lactate dehydrogenase.

Principle: The assay measures the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH during the oxidation of D-lactate to pyruvate by D-LDH.

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm.

-

Cuvettes or 96-well microplate.

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

D-Lactate solution (substrate).

-

NAD⁺ solution (cofactor).

-

Sample containing D-LDH (e.g., mitochondrial extract, purified enzyme).

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NAD⁺, and D-lactate in a cuvette or microplate well.

-

Sample Addition: Add the sample containing D-LDH to initiate the reaction.

-

Spectrophotometric Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time.

-

Calculation of Activity: The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in units per milligram of protein (U/mg). One unit of D-LDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Protocol for Urinary D-Lactate Excretion Measurement

This protocol outlines the collection and analysis of urine samples to determine D-lactate excretion.[7][8]

Objective: To quantify the amount of D-lactate excreted in the urine over a specific period.

Materials:

-

Urine collection containers.

-

Refrigeration for sample storage.

-

Analytical equipment for D-lactate measurement.

-

Creatinine (B1669602) measurement assay kit (for normalization).

Procedure:

-

Urine Collection: A timed urine collection (e.g., 24-hour) is performed. The subject is instructed to void at the beginning of the collection period and discard the urine. All subsequent urine is collected in the provided container for the entire 24-hour period.[7]

-

Sample Storage: The collected urine should be kept refrigerated during the collection period.

-

Volume Measurement and Aliquoting: At the end of the collection period, the total volume of urine is measured. A well-mixed aliquot is taken for analysis.

-

D-Lactate and Creatinine Measurement: The concentration of D-lactate and creatinine in the urine aliquot is measured.

-

Calculation of Excretion Rate: The total amount of D-lactate excreted in 24 hours is calculated by multiplying the D-lactate concentration by the total urine volume. The excretion rate can also be normalized to creatinine excretion to account for variations in urine output.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

References

- 1. Articles [globalrx.com]

- 2. Natural history and course of acquired lactic acidosis in adults. DCA-Lactic Acidosis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive review on lactate metabolism in human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Evaluation of D-Lactate Pathophysiology: New Insights into the Mechanisms Involved and the Many Areas in Need of Further Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. D-Lactic Acidosis in Humans: Review of Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]

- 8. mayocliniclabs.com [mayocliniclabs.com]

The Role of D-Lactate in the Glyoxalase Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glyoxalase pathway is a critical metabolic detoxification system, central to cellular defense against dicarbonyl stress induced by reactive aldehydes, most notably methylglyoxal (B44143) (MG). This pathway enzymatically converts the cytotoxic MG into the less reactive metabolite, D-lactate. This technical guide provides an in-depth exploration of the role of D-lactate within this pathway, from its synthesis to its subsequent metabolic fate and signaling functions. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the associated biochemical and signaling pathways. Understanding the nuances of D-lactate's involvement in the glyoxalase system is paramount for developing novel therapeutic strategies for a range of diseases, including cancer, neurodegenerative disorders, and diabetes, where dysregulation of this pathway is frequently observed.

Introduction to the Glyoxalase Pathway

The glyoxalase system is a ubiquitous and essential enzymatic pathway responsible for the detoxification of methylglyoxal, a reactive dicarbonyl compound primarily formed as a byproduct of glycolysis.[1][2] The accumulation of MG can lead to the formation of advanced glycation end products (AGEs), which are implicated in cellular damage and the pathogenesis of numerous diseases.[3][4] The pathway consists of two key enzymes, Glyoxalase I (Glo1) and Glyoxalase II (Glo2), that work in concert with the ubiquitous antioxidant glutathione (B108866) (GSH).

The initial step involves the non-enzymatic reaction of MG with GSH to form a hemithioacetal adduct. Glo1 then catalyzes the isomerization of this hemithioacetal to S-D-lactoylglutathione.[2][4] Subsequently, Glo2 hydrolyzes S-D-lactoylglutathione to yield D-lactate and regenerate GSH, which can then participate in another round of detoxification.[2][4] Therefore, D-lactate is the final product of the glyoxalase pathway, representing the successful detoxification of a harmful metabolic byproduct.

The Core Glyoxalase Pathway: From Methylglyoxal to D-Lactate

The conversion of methylglyoxal to D-lactate is a two-step enzymatic process central to cellular detoxification.

Quantitative Data on the Glyoxalase Pathway

The efficiency and capacity of the glyoxalase pathway can be assessed by measuring the kinetic parameters of its enzymes and the concentrations of its key metabolites. The following tables summarize quantitative data from various studies.

Table 1: Kinetic Parameters of Glyoxalase I and Glyoxalase II

| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (U/mg or mmol/min/L) | Reference |

| Glyoxalase I | Human Erythrocytes | Hemithioacetal | 0.46 ± 0.04 | 70.4 ± 4.7 mmol/min/L packed cells | [5] |

| Saccharomyces cerevisiae | Hemithioacetal | 0.53 ± 0.07 | (3.18 ± 0.16) x 10-2 mM/min | [3] | |

| Glyoxalase II | Human Erythrocytes | S-D-Lactoylglutathione | 1.5 ± 0.4 | 24 ± 5 mmol/min/L packed cells | [5] |

| Saccharomyces cerevisiae | S-D-Lactoylglutathione | 0.32 ± 0.13 | (1.03 ± 0.10) x 10-3 mM/min | [3] |

Table 2: Glyoxalase I and II Activity in Normal vs. Cancer Tissues

| Tissue Type | Enzyme | Activity in Normal Tissue | Activity in Cancer Tissue | Fold Change | Reference |

| Breast | Glyoxalase I | Not specified | Significantly higher | Increased | [6][7] |

| Glyoxalase II | Not specified | Significantly higher | Increased | [6][7] | |

| Astrocytes vs. Neurons | Glyoxalase I | 95.4 ± 9.0 mU/mg protein (Neurons) | 943.4 ± 69.5 mU/mg protein (Astrocytes) | 9.9-fold higher in Astrocytes | [8] |

| Glyoxalase II | 7.4 ± 0.2 mU/mg protein (Neurons) | 18.7 ± 0.5 mU/mg protein (Astrocytes) | 2.5-fold higher in Astrocytes | [8] |

Table 3: Methylglyoxal and D-Lactate Levels in Health and Disease

| Condition | Analyte | Concentration in Healthy Controls | Concentration in Diseased State | Reference |

| Diabetes | Methylglyoxal (Plasma) | Lower | Significantly higher | [9] |

| Neurodegenerative Disease (Alzheimer's) | Glyoxalase I (Brain) | Higher | Decreased with age and disease progression | [1][3] |

| D-Lactic Acidosis | D-Lactate (Plasma) | < 0.2 mM | > 3.0 mM | [10] |

Experimental Protocols

Accurate measurement of the components of the glyoxalase pathway is essential for research and clinical applications. Below are detailed methodologies for key experiments.

Spectrophotometric Assay for Glyoxalase I Activity

Principle: This assay measures the initial rate of formation of S-D-lactoylglutathione from the hemithioacetal of methylglyoxal and GSH, which is monitored by the increase in absorbance at 240 nm.

Materials:

-

100 mM Sodium Phosphate (B84403) Buffer, pH 6.6

-

20 mM Reduced Glutathione (GSH) solution

-

20 mM Methylglyoxal (MG) solution

-

Sample (cell lysate, tissue homogenate, or purified enzyme)

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading at 240 nm

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by combining 500 µL of sodium phosphate buffer, 100 µL of GSH solution, and 100 µL of MG solution.

-

Pre-incubation: Incubate the reaction mixture for 10 minutes at 37°C to allow for the non-enzymatic formation of the hemithioacetal substrate.

-

Assay Initiation: Add 280 µL of deionized water to a cuvette, followed by the pre-incubated reaction mixture. Add 20 µL of the sample to initiate the reaction. For a blank, add 20 µL of the corresponding buffer instead of the sample.

-

Measurement: Immediately measure the increase in absorbance at 240 nm (A240) continuously for 5 minutes.

-

Calculation: Calculate the rate of change in absorbance per minute (ΔA240/min). The activity of Glyoxalase I is calculated using the molar extinction coefficient of S-D-lactoylglutathione at 240 nm (ε = 2.86 mM-1 cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-lactoylglutathione per minute.

Spectrophotometric Assay for Glyoxalase II Activity

Principle: This assay measures the hydrolysis of S-D-lactoylglutathione to D-lactate and GSH, which is monitored by the decrease in absorbance at 240 nm.

Materials:

-

50 mM Tris-HCl Buffer, pH 7.4

-

S-D-Lactoylglutathione (SLG) solution (concentration determined by enzymatic endpoint assay)

-

Sample (cell lysate, tissue homogenate, or purified enzyme)

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading at 240 nm

Procedure:

-

Reaction Setup: In a cuvette, add 2.90 mL of Tris-HCl buffer and 0.07 mL of SLG solution.

-

Equilibration: Mix by inversion and allow the mixture to equilibrate to 25°C. The initial A240 should be between 0.6 and 0.8.

-

Assay Initiation: Add 0.10 mL of the enzyme solution to the cuvette. For the blank, add 0.10 mL of deionized water.

-

Measurement: Immediately mix by inversion and record the decrease in A240 for approximately 3 minutes.

-

Calculation: Determine the rate of change in absorbance per minute (ΔA240/min). The activity of Glyoxalase II is calculated using the molar extinction coefficient change for the hydrolysis of SLG at 240 nm (Δε = -3.10 mM-1 cm-1).[11] One unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of S-D-lactoylglutathione per minute.

Enzymatic Assay for D-Lactate Quantification

Principle: D-lactate is oxidized to pyruvate (B1213749) by D-lactate dehydrogenase (D-LDH), with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the D-lactate concentration.

Materials:

-

Glycine (B1666218) buffer

-

D-Lactate Dehydrogenase (D-LDH)

-

NAD+ solution

-

Sample (deproteinized plasma, serum, or tissue extract)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Sample Preparation: Deproteinize biological samples using methods such as perchloric acid precipitation followed by neutralization or ultrafiltration to remove interfering enzymes like L-lactate dehydrogenase.

-

Reaction Mixture: Prepare a reaction mixture containing glycine buffer, NAD+ solution, and the sample.

-

Blank Measurement: Measure the initial absorbance at 340 nm (Ainitial).

-

Reaction Initiation: Add D-LDH to the reaction mixture to start the enzymatic reaction.

-